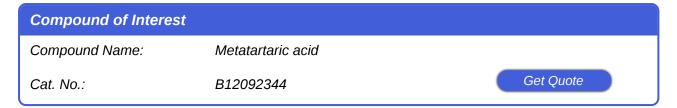


## A Comprehensive Technical Guide to the Physicochemical Properties of Metatartaric Acid

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Metatartaric acid**, designated as food additive E353, is a polymeric derivative of L-(+)-tartaric acid.[1][2] It is synthesized through the controlled heating and dehydration of tartaric acid, resulting in a complex mixture of polyesters.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of **metatartaric acid**, offering valuable data and experimental methodologies for professionals in research, science, and drug development. Its primary application lies in the food industry, particularly in winemaking, where it serves as a stabilizer to inhibit the crystallization of potassium bitartrate and calcium tartrate.[2]

## **Physicochemical Properties**

The fundamental physicochemical characteristics of **metatartaric acid** are summarized in the tables below. It is important to note that **metatartaric acid** is not a single compound but a polydisperse mixture of polymers of tartaric acid.[1][5] Consequently, some properties, such as molecular weight, are presented as a range.

# Table 1: General and Physical Properties of Metatartaric Acid



Property	Value	Source(s)
Chemical Name	Metatartaric acid	[1][6]
Synonyms	Ditartaric acid, E353	[2][7]
CAS Number	39469-81-3, 56959-20-7	[1][6]
Molecular Formula	(C4H4O5)n	[2][6]
Appearance	White to yellowish crystalline powder or masses. It is very deliquescent and has a faint odor of caramel or toast.	[4][7]
Melting Point	Not applicable; decomposes upon heating.	[8]
Solubility	Freely soluble in water and ethanol. Insoluble in chloroform.	[2][6][9]
рН	1.4 - 2.2 (1% aqueous solution)	[6]

## **Table 2: Chemical and Analytical Properties of**

**Metatartaric Acid** 

Property	Value	Source(s)
Molecular Weight (Daltons)	Weight Average (Mw): 1.2 - 8.9 kDaNumber Average (Mn): 0.25 - 3.52 kDaZ-Average (Mz): 3.4 - 40.9 kDa	[5]
рКа	Strongest Acidic: 2.54 (Predicted)	Not explicitly found in search results
Degree of Esterification	≥ 32%	[1][6]
Optical Rotation	-34° to -41° (5 g/100 ml aqueous solution)	[5]



### **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization and quality control of **metatartaric acid**. The following protocols are based on internationally recognized standards.

## **Synthesis of Metatartaric Acid**

Metatartaric acid is produced by the thermal dehydration of L-(+)-tartaric acid.[3]

- Principle: Intermolecular esterification of L-(+)-tartaric acid is induced by heating, leading to the formation of a mixture of polyesters with varying chain lengths.[3]
- Apparatus: Heating mantle, round-bottom flask, vacuum pump (optional), condenser (optional).
- Procedure:
  - Place L-(+)-tartaric acid in a round-bottom flask.
  - Heat the tartaric acid to a temperature between 150 °C and 170 °C.[1][3] This can be done
    at atmospheric or reduced pressure.[1]
  - Maintain this temperature for a period of up to one hour. The duration and temperature can be varied to control the degree of esterification.
  - The resulting product is a colorless liquid which is then cooled to solidify.
  - The solid mass is subsequently ground into a powder.

# Determination of Degree of Esterification (Titration Method)

This method determines the extent of esterification in the **metatartaric acid** product.

• Principle: The sample is treated with a known excess of sodium hydroxide to saponify the ester linkages. The remaining unreacted sodium hydroxide is then back-titrated with a standard acid. The amount of sodium hydroxide consumed in the saponification is used to calculate the degree of esterification.[1][6]



#### Reagents:

- 1 M Sodium Hydroxide (NaOH) solution, standardized.
- 0.5 M Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) solution, standardized.
- Bromothymol blue indicator solution.[1][6]

#### Apparatus:

- 250 ml Erlenmeyer flask.
- Burette, 50 ml.
- Pipette, 20 ml.

#### Procedure:

- Accurately weigh approximately 2 g of the metatartaric acid sample and dissolve it in 100 ml of distilled water in a 250 ml Erlenmeyer flask.
- Add a few drops of bromothymol blue indicator.
- Titrate with 1 M NaOH until the indicator turns bluish-green (pH ~7). Record the volume of NaOH used (V1).
- To this neutralized solution, add a further 20.0 ml of 1 M NaOH.
- Stopper the flask and allow it to stand at room temperature for 2 hours to ensure complete saponification.
- Titrate the excess NaOH with 0.5 M H<sub>2</sub>SO<sub>4</sub> until the bromothymol blue indicator turns from blue back to green. Record the volume of H<sub>2</sub>SO<sub>4</sub> used (V<sub>2</sub>).

#### Calculation:

 The degree of esterification is calculated based on the volumes of titrants used, which correspond to the free acid and the esterified acid content.



# Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)

This method is used to determine the molecular weight distribution of the **metatartaric acid** polymers.

- Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules
  elute first, followed by smaller molecules. The eluting molecules are detected by a series of
  detectors, including refractive index (RI), UV, and multi-angle light scattering (MALS), to
  determine the molecular weight distribution.[1][5]
- Apparatus:
  - Size-Exclusion Chromatograph equipped with RI, UV, and MALS detectors.
  - SEC column (e.g., Superose 12).[1]
- Mobile Phase: An appropriate aqueous buffer.
- Standards: Dextran standards of known molecular weights for calibration.[1]
- Procedure:
  - Prepare a series of dextran standard solutions of known concentrations.
  - Prepare a solution of the metatartaric acid sample in the mobile phase.
  - Inject the standard solutions and the sample solution into the SEC system.
  - Record the chromatograms from the RI, UV, and MALS detectors.
  - Use appropriate software to analyze the data and calculate the weight average (Mw), number average (Mn), and Z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).[5]

### **Identification by Infrared Spectroscopy (FTIR)**



FTIR spectroscopy is used to confirm the identity of **metatartaric acid** by analyzing its characteristic vibrational bands.

- Principle: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is measured. The resulting spectrum is a unique fingerprint of the substance.
- Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.
- Sample Preparation: A solid-state transmission spectrum can be obtained by preparing a
  potassium bromide (KBr) pellet containing the sample.[5]
- Procedure:
  - Mix a small amount of the **metatartaric acid** sample with dry KBr powder.
  - Press the mixture into a thin, transparent pellet.
  - Place the pellet in the FTIR spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 4000 to 400 cm<sup>-1</sup>).[5]
  - Compare the obtained spectrum with a reference spectrum of metatartaric acid.

# Mandatory Visualizations Synthesis of Metatartaric Acid

The synthesis of **metatartaric acid** from L-tartaric acid is a straightforward thermal polymerization process.



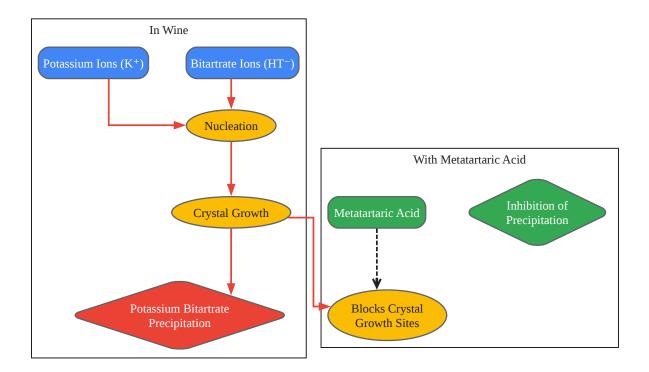
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Caption: Synthesis of **Metatartaric Acid** via Thermal Dehydration.



### **Mechanism of Tartrate Crystallization Inhibition**

Metatartaric acid functions by interfering with the crystal growth of potassium bitartrate.



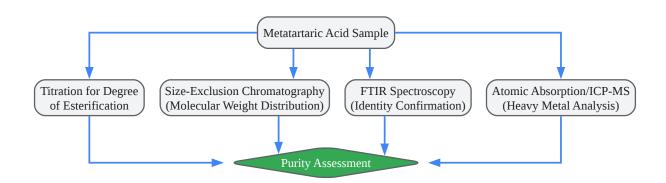
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Caption: Inhibition of Potassium Bitartrate Crystal Growth.

## **Experimental Workflow for Purity Assessment**

A general workflow for assessing the purity of a **metatartaric acid** sample involves several key analytical steps.





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Caption: Analytical Workflow for **Metatartaric Acid** Purity.

## **Stability and Hydrolysis**

**Metatartaric acid** is not indefinitely stable in aqueous solutions, as it undergoes hydrolysis back to tartaric acid. The rate of this hydrolysis is highly dependent on temperature.[10] At 100 °C, hydrolysis is rapid, while at lower temperatures, it is significantly slower.[4] This temperature-dependent stability is a critical factor in its application in winemaking, as its efficacy as a crystal growth inhibitor diminishes over time.[10][11] For instance, its protective effect can last for several years at 0°C, but only for a few hours at 35-40°C.[10] Due to its hygroscopic nature, **metatartaric acid** should be stored in a dry environment.

#### Conclusion

**Metatartaric acid** is a complex polymeric material with distinct physicochemical properties that are crucial to its function as a stabilizer in various applications. This guide has provided a detailed overview of these properties, including quantitative data and comprehensive experimental protocols for its synthesis and characterization. The provided visualizations offer a clear understanding of its synthesis, mechanism of action, and analytical workflow. For professionals in research and development, a thorough understanding of these characteristics is essential for the effective and appropriate use of **metatartaric acid**.



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